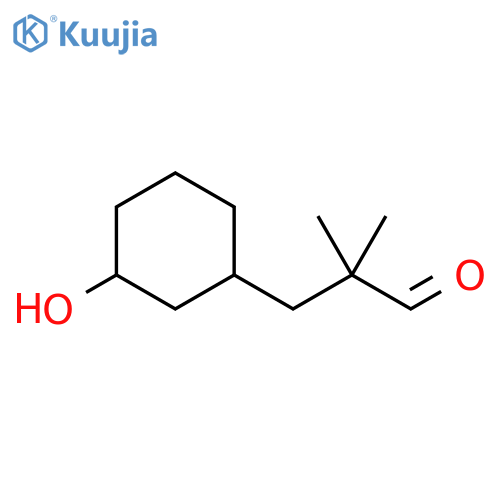Cas no 1934731-95-9 (3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal)

1934731-95-9 structure
商品名:3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal 化学的及び物理的性質
名前と識別子
-
- 3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal
- Cyclohexanepropanal, 3-hydroxy-α,α-dimethyl-
- EN300-1620557
- 1934731-95-9
-
- インチ: 1S/C11H20O2/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h8-10,13H,3-7H2,1-2H3
- InChIKey: YQRJOTFPNHJFTG-UHFFFAOYSA-N
- ほほえんだ: C1(CC(C)(C)C=O)CCCC(O)C1
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 0.980±0.06 g/cm3(Predicted)
- ふってん: 286.5±13.0 °C(Predicted)
- 酸性度係数(pKa): 15.24±0.40(Predicted)
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620557-0.05g |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1620557-2.5g |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1620557-0.1g |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 0.1g |
$1244.0 | 2023-06-04 | ||
| Enamine | EN300-1620557-500mg |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 500mg |
$1221.0 | 2023-09-22 | ||
| Enamine | EN300-1620557-50mg |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1620557-1000mg |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 1000mg |
$1272.0 | 2023-09-22 | ||
| Enamine | EN300-1620557-5000mg |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 5000mg |
$3687.0 | 2023-09-22 | ||
| Enamine | EN300-1620557-5.0g |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1620557-10.0g |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1620557-0.25g |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal |
1934731-95-9 | 0.25g |
$1300.0 | 2023-06-04 |
3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
1934731-95-9 (3-(3-hydroxycyclohexyl)-2,2-dimethylpropanal) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
